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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroanthranilic acid (5-FAA) is a powerful tool in yeast genetics, primarily utilized as a
counter-selective agent against cells expressing a functional tryptophan biosynthesis pathway.
This fluorinated analog of anthranilic acid, a key intermediate in tryptophan synthesis, is
metabolized into a toxic product, 5-fluorotryptophan, by yeast cells with an active tryptophan
pathway.[1][2] Consequently, only cells with mutations in specific tryptophan biosynthesis
genes, such as TRP1, TRP3, TRP4, or TRP5, can survive on media containing 5-FAA.[2][3]
This characteristic allows for the selection of cells that have lost a TRP marker gene, a
technique essential for various genetic manipulations including plasmid shuffling and gene
deletions.

Mechanism of Action

The toxicity of 5-FAA is dependent on its conversion to 5-fluorotryptophan. This process is
initiated by the enzymes of the tryptophan biosynthesis pathway. In Saccharomyces cerevisiae,
this pathway converts chorismate to tryptophan through a series of enzymatic steps. Cells that
are auxotrophic for tryptophan due to a mutation in the genes encoding these enzymes are
unable to metabolize 5-FAA and are therefore resistant to its toxic effects.[2][3]
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Caption: Tryptophan biosynthesis pathway and the toxic conversion of 5-FAA.

Data Presentation: 5-FAA Concentrations for Counter-
Selection

The optimal concentration of 5-FAA can vary between different yeast species and even strains.
It is often necessary to perform a titration to determine the ideal concentration for a specific
application. Below is a summary of concentrations reported in the literature.
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5-FAA

Yeast Species . Application Reference
Concentration
Saccharomyces General Counter-
" 60 ug/mL _ [1][2]
cerevisiae selection
Saccharomyces ] ]
o 0.5 g/L (500 pg/mL) Plasmid Shuffling [1]
cerevisiae
Candida glabrata Variable Counter-selection [11[2]
] . 0.7 mg/mL (700 Selection of trp5
Candida guilliermondii [4][5]
pg/mL) mutants
] Selection of trp
Fonsecaea pedrosoi 0.25 - 3.0 mg/mL [2]
auxotrophs
I , Empirically _
Pichia pastoris ] Counter-selection N/A
Determined

Experimental Protocols

Protocol 1: Plasmid Shuffling using 5-FAA Counter-

Selection

This protocol describes the process of replacing a plasmid carrying a wild-type gene and a

TRP1 marker with a second plasmid carrying a mutant version of the gene and a different

selectable marker (e.g., LEU2).

Materials:

plasmid with the wild-type gene and a TRP1 marker.

YPD medium.

SD-Leu medium.

Yeast strain with a chromosomal deletion of an essential gene, carrying a URA3-based

Second plasmid with a mutant version of the gene and a LEU2 marker.
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5-FAA counter-selection plates (see recipe below).

Procedure:

Transformation: Transform the yeast strain with the second plasmid (LEU2 marker) using the
lithium acetate method.

Selection of Transformants: Plate the transformation mixture on SD-Leu plates to select for
cells that have taken up the second plasmid. Incubate at 30°C for 2-3 days until colonies
appear.

Non-Selective Growth: Inoculate a few colonies from the SD-Leu plate into 5 mL of YPD
medium. Grow overnight at 30°C. This step allows for the spontaneous loss of the TRP1
plasmid.

Counter-Selection: Plate serial dilutions of the overnight culture on 5-FAA plates. As a
control, plate a high dilution on YPD plates to determine the total number of viable cells.

Incubation: Incubate the plates at 30°C for 3-5 days. Only cells that have lost the TRP1
plasmid will be able to grow.

Verification: Pick several colonies from the 5-FAA plate and streak them onto YPD, SD-Leu,
and SD-Trp plates. Colonies that have successfully undergone plasmid shuffling will grow on
YPD and SD-Leu, but not on SD-Trp.
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'

Select on SD-Leu plates

l

Grow colonies in non-selective
medium (YPD) to allow
loss of Plasmid 1

'

Plate on 5-FAA medium

l

Select for cells that have lost Plasmid 1

'

Verify by replica plating on
SD-Leu and SD-Trp

Yeast strain with Plasmid 2 only
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Caption: Workflow for plasmid shuffling using 5-FAA counter-selection.
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Protocol 2: Gene Deletion using "Pop-in/Pop-out” with
5-FAA

This protocol describes a two-step method for creating a markerless gene deletion.

Materials:

Yeast strain auxotrophic for tryptophan (trp14).

 Integrative plasmid containing the TRP1 marker and upstream and downstream flanking
regions of the target gene, but not the gene itself.

e YPD medium.

e SD-Trp medium.

o 5-FAA plates.

Procedure:

e Pop-in (Integration):
o Linearize the integrative plasmid within the flanking homology region.
o Transform the trplA yeast strain with the linearized plasmid.

o Plate on SD-Trp medium to select for transformants where the plasmid has integrated into
the genome via homologous recombination. This results in a duplication of the flanking
regions with the TRP1 marker inserted.

e Pop-out (Excision):

o Inoculate several colonies from the SD-Trp plate into YPD medium and grow overnight to
allow for spontaneous homologous recombination between the duplicated flanking
regions, which will loop out the TRP1 marker.

o Plate serial dilutions of the culture on 5-FAA plates to select for cells that have lost the
TRP1 marker.
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o Incubate at 30°C for 3-5 days.

o Verification:

o Screen colonies from the 5-FAA plate by PCR using primers that flank the target gene to
confirm the deletion. The PCR product from the deleted locus will be smaller than the wild-
type locus.

Start with trp1A yeast strain
and integrative plasmid (TRP1, gene flanks)

'

Transform with linearized plasmid
and select on SD-Trp ('Pop-in’)

'

Integrated TRP1 marker at target locus

'

Grow in non-selective medium (YPD)
to allow for recombination

'

Plate on 5-FAA to select for
excision of TRP1 (‘Pop-out’)

'

Verify gene deletion by PCR

Markerless gene deletion strain
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Caption: Workflow for markerless gene deletion using 5-FAA.

Media Recipe: 5-FAA Counter-Selection Plates

This recipe is adapted from Toyn et al. (2000).[1]

For 1 Liter:

Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g

Glucose: 50 g

Agar: 20 g

5-Fluoroanthranilic acid (5-FAA): 0.5 g (or as empirically determined)

Amino Acid Pool Solution (see below)

Distilled waterto 1 L

Amino Acid Pool Solution (per Liter of final media):

L-tryptophan: 0.01 g (10 mg)
e Adenine: 0.025 g (25 mg)

e Uracil: 0.025 g (25 mg)

e L-methionine: 0.025 g (25 mg)
e L-arginine: 0.025 g (25 mg)

» L-histidine: 0.025 g (25 mg)

e L-tyrosine: 0.03 g (30 mQ)

e L-leucine: 0.08 g (80 mg)

e L-isoleucine: 0.08 g (80 mg)
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e L-lysine: 0.08 g (80 mg)

e L-phenylalanine: 0.04 g (40 mg)

e L-valine: 0.15 g (150 mg)

e L-aspartic acid: 0.05 g (50 mg)

e L-threonine: 0.2 g (200 mg)

e L-glutamic acid: 0.08 g (80 mg)

e L-serine: 0.375 g (375 mQ)

Instructions:

Dissolve the 5-FAA in a small amount of ethanol before adding to the media.

Combine all ingredients except the amino acids and autoclave.

Prepare a sterile stock solution of the amino acid pool and add it to the molten agar after it
has cooled to ~55-60°C.

Pour plates and store in the dark.

Note: The low concentration of tryptophan is included to allow for a few cell divisions, which
can increase the frequency of plasmid loss, before the toxic effects of 5-FAA take hold. The
exact amount may need to be optimized for your specific strain and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b014672?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/319550865_A_counterselection_for_the_tryptophan_pathway_in_yeast_5-fluoroanthranilic_acid_resistance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

2. researchgate.net [researchgate.net]

3. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance
- PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. A TRP5/5-fluoroanthranilic acid counter-selection system for gene disruption in Candida
guilliermondii - PubMed [pubmed.ncbi.nim.nih.gov]
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yeast-genetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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